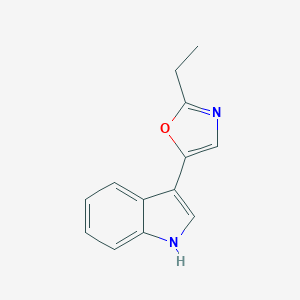

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRZPVDPCWVPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932836 | |

| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73053-81-3, 146426-35-9 | |

| Record name | 2-Ethyl-5-(3-indolyl)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | antibiotic APHE 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole, 3 2 Ethyl 5 Oxazolyl and Its Analogues

Established Synthetic Routes to Indole-Oxazole Hybrids

Traditional synthetic routes to indole-oxazole scaffolds are typically multi-step sequences that offer reliability and access to a wide range of analogues through the modification of key intermediates.

Multi-step syntheses are foundational in constructing the indole-oxazole core. A common strategy involves the initial preparation of a functionalized indole (B1671886), which is then elaborated to form the oxazole (B20620) ring. For instance, the van Leusen oxazole synthesis is a well-established method where a 3-formylindole reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-(indol-3-yl)oxazole. nih.gov This reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole ring. nih.gov

Another prevalent multi-step approach begins with 3-acetylindole. nih.govresearchgate.net This precursor can be treated with reagents like diethyl oxalate to form a β-dicarbonyl intermediate, which is then cyclized with hydroxylamine hydrochloride to construct the oxazole (or a related isoxazole) ring system. nih.gov These linear sequences, while sometimes lengthy, allow for precise control over the substitution pattern of the final molecule. A continuous three-step flow process has also been developed for the synthesis of certain oxazole derivatives, involving thermolysis of vinyl azides, reaction with bromoacetyl bromide, and subsequent nucleophilic displacement, highlighting the potential for process integration in multi-step synthesis. beilstein-journals.org

The success of multi-step syntheses hinges on the availability and reactivity of key precursors and intermediates. For the indole portion, readily available compounds like 3-acetylindole and 3-formylindole are common starting points. nih.govnih.gov For the oxazole ring construction, various synthons are employed.

Key precursors include:

Tosylmethyl isocyanide (TosMIC) : A cornerstone reagent for the van Leusen oxazole synthesis, reacting with aldehydes to form 5-substituted oxazoles. nih.gov

α-Amino ketones and α-halo ketones : These are crucial building blocks for classic oxazole syntheses like the Robinson-Gabriel synthesis and its variations. acs.orgresearchgate.net

Diethyl oxalate : Used to introduce a two-carbon unit to an indole precursor, forming a diketoester intermediate suitable for cyclization into a heterocyclic ring. nih.gov

Hydroxylamine hydrochloride : A reagent used to form isoxazoles from 1,3-dicarbonyl compounds, which are structurally related to oxazoles. nih.gov

(2-Nitrophenyl)isoxazoles : These can serve as precursors to 3-acylindoles through reductive heterocyclization, demonstrating an isoxazole-to-indole synthetic strategy. acs.org

The following table summarizes some key precursors and their roles in forming the indole-oxazole scaffold.

| Precursor | Role/Reaction Type | Resulting Moiety | Reference |

| 3-Formylindole | van Leusen Reaction | Forms 5-(indol-3-yl)oxazole | nih.gov |

| 3-Acetylindole | Reaction with diethyl oxalate, then cyclization | Forms indole-dicarbonyl intermediate for heterocycle synthesis | nih.gov |

| Tosylmethyl isocyanide (TosMIC) | van Leusen Reaction | Provides the C-N-C backbone of the oxazole ring | nih.gov |

| α-Halo ketones | Robinson-Gabriel Synthesis | Reacts with amides to form the oxazole ring | acs.orgresearchgate.net |

| (2-Nitrophenyl)isoxazoles | Reductive Heterocyclization | Isoxazole (B147169) ring acts as a precursor to a 3-acylindole | acs.org |

Functionalization of the pre-formed indole and oxazole rings is a critical strategy for introducing chemical diversity. The indole ring is inherently nucleophilic, particularly at the C3 position, but functionalization at other positions (C2, C4-C7) is also achievable. mdpi.comrsc.org Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of indoles, allowing for the introduction of aryl, alkyl, and other groups at various positions. rsc.orgresearchgate.net

The oxazole ring has its own distinct reactivity. It is a weak base, and electrophilic aromatic substitution typically occurs at the C5 position, especially when activated by electron-donating groups. wikipedia.org Nucleophilic substitution is possible at the C2 position if a suitable leaving group is present. wikipedia.org Furthermore, iodine-catalyzed methods have been developed for the functionalization of primary aliphatic amines to form oxazoles, showcasing a metal-free approach to constructing the heterocyclic core. nih.gov

Novel and Optimized Synthetic Strategies for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- Synthesis

Recent advancements have focused on improving efficiency, atom economy, and step count through the development of one-pot reactions, cascade sequences, and novel catalytic systems.

One-pot and cascade reactions offer significant advantages by minimizing intermediate purification steps, reducing waste, and saving time. rsc.org A notable example is the one-pot Friedel–Crafts/Robinson–Gabriel synthesis of the indole-oxazole scaffold. acs.orgresearchgate.net This method allows for the construction of 2,4,5-trisubstituted oxazoles in good yields by treating a general oxazolone template with aromatic nucleophiles, such as indole. researchgate.net

Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, have also been employed. For instance, cascade processes involving the reaction of N-arylnitrones with electron-deficient allenes can lead to the formation of indole derivatives through a spontaneous rearrangement of an initial dipolar cycloaddition product. Such strategies provide rapid access to complex molecular architectures from simple starting materials. rsc.org The development of one-pot multicomponent reactions involving indole, an aldehyde, and another reactive species is also a prominent strategy for efficiently generating diverse indole derivatives. medjchem.com

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles and oxazoles. mdpi.comresearchgate.netelsevierpure.com Metals like palladium, copper, rhodium, and cobalt are frequently used to facilitate cross-coupling reactions, C-H activation, and cyclization/annulation events. researchgate.netmdpi.commdpi.com

Palladium-catalyzed reactions are particularly prominent for forming C-C and C-N bonds, essential for constructing the pyrrole (B145914) ring of indole or for coupling the indole and oxazole moieties. mdpi.commdpi.com For example, the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of alkynes with o-haloanilines, is a powerful method for creating substituted indoles. mdpi.com Copper catalysts are also valuable due to their low cost and toxicity, and they are effective in C-N coupling reactions and oxidative cyclizations. mdpi.com These catalytic methods offer atom- and step-economical alternatives to traditional synthetic protocols, enabling the construction of complex heterocyclic systems with high efficiency and functional group tolerance. elsevierpure.com

The following table provides examples of transition metals used in the synthesis of indole-containing scaffolds.

| Catalyst Metal | Reaction Type | Application | Reference |

| Palladium (Pd) | Cross-coupling, C-H amination, Heteroannulation | Larock indole synthesis, C-H functionalization | mdpi.comresearchgate.netmdpi.com |

| Copper (Cu) | C-N coupling, Oxidative cyclization | Synthesis of substituted indoles | mdpi.com |

| Rhodium (Rh) | C-H activation, Annulation | Synthesis of fused indole variants | researchgate.net |

| Cobalt (Co) | Cross-dehydrogenative coupling, Indolization | Intramolecular cyclization of alkenylanilines to indoles | mdpi.com |

Green Chemistry Principles in Indole-Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like indole-oxazoles to reduce environmental impact and improve efficiency. researchgate.net Key strategies include the use of microwave irradiation, sustainable solvents, solid-supported catalysts, and multicomponent reactions. tandfonline.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. nih.gov For instance, the van Leusen oxazole synthesis can be performed under microwave irradiation, which often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govtandfonline.com Microwave heating promotes efficient energy transfer directly to the reacting molecules, enabling rapid cyclization and formation of the indole-oxazole core. semanticscholar.orgnih.gov

Another core principle is the move towards solvent-free or green solvent systems . Traditional syntheses often rely on volatile organic compounds (VOCs), but greener alternatives like water, ethanol, or polyethylene glycol (PEG) are being explored. openmedicinalchemistryjournal.com Mechanochemistry, where reactions are conducted in a ball mill under solvent-free conditions, represents a frontier in this area, offering high efficiency and minimal waste. unigoa.ac.in

Multicomponent reactions (MCRs) are inherently atom-economical and align with green chemistry principles by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. rsc.org The development of one-pot sequences, such as the aforementioned Friedel–Crafts/Robinson–Gabriel synthesis, exemplifies this approach by minimizing intermediate handling and waste generation. acs.org The use of recyclable solid acid catalysts, such as K-10 montmorillonite, further enhances the green credentials of these synthetic routes. nih.gov

Chemical Derivatization Strategies for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- Scaffolds

Once the core 1H-Indole, 3-(2-ethyl-5-oxazolyl)- scaffold is synthesized, chemical derivatization can be employed to create analogues with modulated properties. The indole ring is the primary site for such modifications, particularly at the N1 position, due to the presence of a reactive N-H bond.

N-Alkylation is the most common derivatization strategy. The indole nitrogen is weakly nucleophilic, but it can be deprotonated with a suitable base (e.g., NaH, KOH) to form the more reactive indolide anion. mdpi.com This anion readily reacts with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide), to yield N-substituted derivatives. rsc.orgorganic-chemistry.org The choice of reaction conditions, including the base, solvent, and temperature, can be crucial for achieving selective N-alkylation over competing C3-alkylation, although in this specific scaffold the C3 position is already substituted. nih.govresearchgate.net

A summary of common N-alkylation and N-acylation reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Moiety | Purpose |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl | Introduce small alkyl group |

| Benzyl Bromide (BnBr) | N-Benzyl | Introduce bulky, aromatic group | |

| N-Acylation | Benzoyl Chloride (PhCOCl) | N-Benzoyl | Introduce electron-withdrawing acyl group |

| N-Sulfonylation | Tosyl Chloride (TsCl) | N-Tosyl | Introduce protecting/directing group |

Beyond N-alkylation, electrophilic substitution on the benzene (B151609) portion of the indole ring is also possible, though it often requires harsher conditions and can lead to mixtures of products. Furthermore, more advanced skeletal editing techniques are emerging that can modify the indole core itself, for example, through photochemical indole-to-quinazoline transformations, offering novel avenues for derivatization. acs.orgacs.org

Structure Activity Relationship Sar Studies of 1h Indole, 3 2 Ethyl 5 Oxazolyl and Its Analogues

Impact of Indole (B1671886) Ring Modifications on Biological Activity

Substituent Effects at the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for modification, and its substitution status—whether it is unsubstituted (possessing an N-H bond), alkylated, or acylated—can profoundly influence biological activity. A free N-H group is often considered essential, as it can act as a hydrogen bond donor, interacting with biological targets. mdpi.com For a series of 1,2,4 triazole-indole hybrids, an unsubstituted N-H was found to be crucial for antibacterial activity against several bacterial strains. mdpi.com

Conversely, N-alkylation can also be a viable strategy to modulate activity. In the synthesis of ethyl indol-2-carboxylate derivatives, alkylation at the indole nitrogen using various reagents was successfully achieved, leading to new classes of compounds. researchgate.net For certain indole derivatives synthesized for antimicrobial testing, an N-butyl substituent was shown to enhance selectivity compared to other analogues.

The introduction of electron-withdrawing groups at N-1 has also been explored. For instance, N-methylsulfonylindole derivatives have been synthesized, demonstrating that this position can tolerate a variety of functional groups. nih.gov However, the nature of this substituent is critical, as electron-poor groups can sometimes diminish the desired outcome.

Table 1: Impact of N-1 Indole Substitutions on Biological Activity

| Substituent at N-1 | General Effect on Activity | Rationale/Example | Citation |

|---|---|---|---|

| Unsubstituted (-H) | Often essential for activity | Can act as a hydrogen bond donor, crucial for antibacterial activity in some triazole-indole hybrids. | mdpi.com |

| Alkyl groups (e.g., -Butyl) | Can enhance selectivity | N-butyl substitution improved selectivity in certain antimicrobial indole derivatives. | |

| Sulfonyl groups (e.g., -SO2Me) | Feasible modification | N-methylsulfonylindoles have been synthesized, indicating tolerance for electron-withdrawing groups. | nih.gov |

Modulations on the Indole Core (e.g., C-2, C-3, C-5 Positions)

Functionalization at the carbon atoms of the indole core is a primary strategy for optimizing biological activity. The C-3 position is a frequent point of attachment for other moieties due to the indole's inherent reactivity. nih.govresearchgate.net The oxidative activation of the C2-C3 π bond is a key strategy for synthesizing complex, oxygen-containing indolines found in many natural products. rsc.org

Substitutions on the benzene (B151609) portion of the indole ring also play a critical role in SAR.

C-5 Position : This position is a particularly sensitive site for modification. In a study of oxazolyl- and thiazolyl-indoles with antiproliferative properties, the introduction of a chlorine atom at the C-5 position was found to improve both the potency and cancer cell selectivity of the compounds. nih.gov Similarly, for a series of CB1 receptor allosteric modulators, a chloro or fluoro group at the C-5 position enhanced potency. nih.gov

C-3 Position : While often used as the linkage point, direct substitution at C-3 also modulates activity. In the aforementioned CB1 modulator series, the presence of short alkyl groups at the C-3 position was shown to enhance potency. nih.gov

C-2 Position : The steric effect of substituents at the C-2 position can be crucial. In one study, a methyl group at C-2 was found to influence the enantioselectivity of a subsequent reaction, highlighting its role in defining the molecule's three-dimensional shape. nih.gov Triflic acid has been shown to effectively facilitate the migration of substituents from the C-3 to the C-2 position, providing a pathway to synthesize C-2 substituted indoles. nih.gov

Table 2: Influence of Indole Core Substituents on Biological Activity

| Position | Substituent | Observed Effect | Compound Class | Citation |

|---|---|---|---|---|

| C-5 | Chlorine | Improved potency and cancer selectivity | Oxazolyl/Thiazolyl-indoles | nih.gov |

| C-5 | Chloro or Fluoro | Enhanced potency | CB1 allosteric modulators | nih.gov |

| C-3 | Short alkyl groups | Enhanced potency | CB1 allosteric modulators | nih.gov |

| C-2 | Methyl group | Influenced stereochemistry and enantioselectivity | Arenesulfonyl indoles | nih.gov |

Influence of Indole Ring System Variations

Altering the fundamental indole scaffold, either by creating multi-indole structures or by replacing it with isosteric ring systems, provides another avenue for SAR exploration. Isosteres are different compounds that have the same number and arrangement of electrons, which can lead to similar biological activities.

Furthermore, the cleavage and reconstruction of the indole's C2-C3 bond can lead to novel ring-expanded systems, such as pyrrolo[2,3-c]quinolines, which possess their own unique set of biological activities, including antiplasmodial and antiproliferative properties. researchgate.net

Role of the Oxazole (B20620) Moiety in Modulating Biological Activity

The oxazole ring is not merely a passive linker; its structure and substitution pattern are pivotal in defining the biological activity of the entire molecule. nih.gov

Substituent Effects on the Oxazole Ring (e.g., Ethyl Group)

The substitution pattern on the oxazole ring directly influences the molecule's interaction with biological targets. nih.gov While specific SAR data comparing a C-2 ethyl group to other alkyl chains on a 5-(indol-3-yl)oxazole scaffold is limited in the reviewed literature, the importance of this position is well-documented in related structures.

For example, in a series of indole derivatives bearing an imidazole (B134444) ring (an azole analogue of oxazole) at C-3, the presence and type of alkyl substituents on the imidazole ring were crucial for cytoprotective activity. nih.gov Specifically, indole-imidazole derivatives with alkyl substituents demonstrated an excellent cytoprotective effect. nih.gov The synthesis of various 2,5-disubstituted oxazoles bearing aryl, vinyl, and alkyl groups has been established, showing the chemical feasibility of exploring a wide range of functionalities at these positions to fine-tune activity.

In a broader context, replacing the entire oxazole ring with its sulfur analogue, thiazole (B1198619), has been shown to significantly impact bioactivity. nih.govnih.gov In one study on antiproliferative agents, replacing the oxazole with a thiazole enhanced the desired activity, suggesting that the specific heteroatoms within the five-membered ring play a key role in target engagement. nih.gov

Regioisomeric Considerations of Oxazole Attachment

The specific points of connection between the indole and oxazole rings—the regioisomerism—are a critical determinant of biological function. The 5-(3'-indolyl)oxazole linkage is a common and privileged scaffold. researchgate.netnih.gov However, other arrangements have been synthesized and evaluated, often with markedly different outcomes.

Synthetic routes have been developed to produce both 3-(indol-2-yl)-5-phenylisoxazoles and 5-(indol-2-yl)-3-phenylisoxazoles, demonstrating regiochemical control. nih.gov A comparative study of these isoxazole (B147169) (an isomer of oxazole) derivatives revealed that the point of attachment to the indole was critical. A series of 5-(1H-indol-5-yl)-3-phenylisoxazoles showed preferential antiproliferative activity over isomers linked at the indol-2-yl position. nih.gov This highlights that even moving the attachment point from C-3 to C-5 on the indole ring can have a profound effect on activity.

Heterocyclic Ring Isosteric Replacements

The oxazole ring in the parent compound is a key feature that can be modified to explore the impact on biological activity. Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic configuration, is a common strategy in drug design to enhance potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

Research on related 3-(heteroaryl)-1H-indoles has shown that replacing the oxazole moiety with other five-membered heterocyclic rings, such as thiazole, isoxazole, and various oxadiazoles, can significantly influence the compound's biological profile.

For instance, in a study of antiproliferative agents, the replacement of an oxazole ring with a thiazole in a series of indole derivatives led to an enhancement of activity. This suggests that the sulfur atom in the thiazole ring may be involved in key interactions with the biological target that are not as favorable with the oxygen of the oxazole. Specifically, sulfur-containing compounds, including thiazoles and acyclic intermediates with a carbothioamide group, demonstrated notable antiproliferative properties.

In a different context, the replacement of the oxazole with an isoxazole ring has been explored in the development of xanthine (B1682287) oxidase inhibitors. A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized, with some compounds showing potent inhibitory activity. This indicates that the isoxazole ring is a viable isostere for the oxazole in this scaffold for certain biological targets.

Furthermore, the replacement of the oxazole with a 1,2,4-oxadiazole (B8745197) ring has been investigated. In one study, 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles were synthesized and evaluated as 5-lipoxygenase (5-LOX) inhibitors. researchgate.net Another study reported on the synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole as a monoamine oxidase B (MAO-B) inhibitor. These examples highlight the versatility of the 3-(heteroaryl)-1H-indole scaffold and the potential for fine-tuning activity through heterocyclic ring modification.

The table below summarizes the impact of isosteric replacement of the oxazole ring on the biological activity of indole derivatives based on studies of analogous compounds.

| Parent Scaffold Analogue | Isosteric Replacement | Observed Biological Activity | Key Findings |

| Indole-oxazole | Thiazole | Antiproliferative | The presence of a sulfur atom in the thiazole ring enhanced the antiproliferative properties. |

| Indole-oxazole | Isoxazole | Xanthine Oxidase Inhibition | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids showed potent inhibitory activity. |

| Indole-oxazole | 1,2,4-Oxadiazole | 5-LOX Inhibition researchgate.net | 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles displayed inhibitory activity against 5-LOX. researchgate.net |

Analysis of Linker and Overall Scaffold Modifications

Variations in the Inter-Ring Linkage

In the parent compound, the indole and oxazole rings are directly connected. However, studies on analogous structures have explored the introduction of different linkers to modulate activity. For example, amide linkers have been successfully employed in the design of xanthine oxidase inhibitors based on an indole scaffold. In a series of N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamides, the amide bond serves as a linker between the indole and a benzimidazole (B57391) moiety, leading to potent inhibitors. This suggests that introducing a flexible or rigid linker, such as an amide, between the indole and oxazole rings of the parent compound could be a viable strategy to alter its biological profile.

In a separate study on 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide derivatives, a propyl chain acts as a linker between the indole and the oxadiazole ring. This longer, flexible linker allows for different spatial orientations of the two ring systems, which was found to be beneficial for antibacterial and anticancer activities.

The nature of the linker can influence several properties of the molecule, including its conformational freedom, polarity, and ability to form hydrogen bonds, all of which can impact its interaction with a biological target.

Conformational Flexibility and Its Relationship to Activity

The relative orientation of the indole and oxazole rings is a critical factor for biological activity. This conformational flexibility is determined by the torsion angle of the bond connecting the two rings. While specific conformational analysis of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is not available, general principles of medicinal chemistry suggest that a certain degree of rotational freedom might be necessary for the molecule to adopt the optimal conformation for binding to its target.

However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Therefore, a balance between flexibility and rigidity is often desired. Computational studies and X-ray crystallography of analogous compounds can provide insights into the preferred conformations. For instance, the planarity of the indole and the attached heteroaromatic ring is a feature often observed in biologically active compounds. researchgate.net

The substitution pattern on both the indole and the oxazole rings can influence the preferred conformation. The ethyl group at the 2-position of the oxazole in the parent compound, for example, could introduce steric hindrance that affects the rotational barrier around the inter-ring bond, thereby influencing the molecule's conformational preferences and, consequently, its biological activity. Further research, including computational modeling and experimental structural studies, would be necessary to fully elucidate the relationship between the conformational flexibility of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- and its biological activity.

Computational Chemistry and Molecular Modeling of 1h Indole, 3 2 Ethyl 5 Oxazolyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods provide a fundamental description of electron distribution, which governs the chemical behavior of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1H-Indole, 3-(2-ethyl-5-oxazolyl)- , DFT studies, often using a basis set such as B3LYP/6-311++G(d,p), would be performed to optimize the molecular geometry and calculate various electronic properties. oregonstate.edunih.govresearchgate.netchemicalbook.comsigmaaldrich.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule in its lowest energy state. Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for understanding intermolecular interactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1H-Indole, 3-(2-ethyl-5-oxazolyl)- , a low HOMO-LUMO gap might imply higher biological activity.

Table 1: Representative Frontier Molecular Orbital Energies for Indole (B1671886) Derivatives This table presents hypothetical data for illustrative purposes, as specific values for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- are not available.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is widely used to predict the interaction between a small molecule (ligand) and a protein target.

In the case of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- , molecular docking simulations would be used to predict how it binds to the active site of a specific protein target. nih.govresearchgate.netlookchem.com This involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. The results can help identify the most likely binding mode and provide a basis for understanding the compound's mechanism of action at a molecular level. mdpi.com

Once a plausible binding mode is identified, a detailed analysis of the interactions between the ligand and the protein's active site is performed. For 1H-Indole, 3-(2-ethyl-5-oxazolyl)- , this would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, pi-pi stacking, or other non-covalent bonds with the indole or oxazole (B20620) rings. researchgate.net For instance, the nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic rings can participate in hydrophobic and pi-stacking interactions.

Table 2: Hypothetical Intermolecular Interactions for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- in a Protein Binding Site This table is for illustrative purposes and does not represent real experimental data.

| Interaction Type | Ligand Moiety | Protein Residue |

|---|---|---|

| Hydrogen Bond | Indole N-H | Aspartic Acid |

| Hydrophobic | Ethyl Group | Leucine, Valine |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. mdpi.commdpi.com An MD simulation of the 1H-Indole, 3-(2-ethyl-5-oxazolyl)- -protein complex would involve simulating the movements of all atoms in the system over a period of nanoseconds. This allows for the assessment of the stability of the binding pose predicted by docking. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the predicted binding mode. mdpi.commdpi.com These simulations also provide insights into conformational changes in both the ligand and the protein upon binding.

Investigation of Ligand-Receptor Complex Stability

The stability of a ligand-receptor complex is fundamental to its potential therapeutic efficacy. For indole derivatives, computational docking studies are frequently employed to predict binding affinities and interaction patterns with biological targets. For instance, studies on similar indole-based compounds have utilized molecular docking to understand how they fit into the binding sites of proteins like Bcl-2. nih.govcardiff.ac.uk These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The stability is often quantified by the binding energy, where a lower value suggests a more stable complex and potentially higher affinity of the ligand for the receptor. While specific docking studies for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- are not detailed in the provided results, the general methodology involves creating a 3D model of the ligand and docking it into the active site of a target protein. cardiff.ac.uk The resulting poses are then scored to predict the most favorable binding mode.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial step in the early stages of drug discovery. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For indole derivatives, a pharmacophore model might include features like a hydrogen bond donor (the indole N-H), aromatic rings, and hydrophobic groups. cardiff.ac.uk Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new potential hits that match the pharmacophore. nih.govcardiff.ac.uk This approach has been successfully used to discover novel inhibitors for various targets. For instance, a virtual screening campaign based on a pharmacophore model for Bcl-2 inhibitors led to the identification of new oxadiazole-based compounds with significant activity. nih.govcardiff.ac.uk This highlights the potential of using similar computational strategies for 1H-Indole, 3-(2-ethyl-5-oxazolyl)- to discover new therapeutic applications.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADMET prediction is an essential part of modern drug discovery, helping to identify potential liabilities of a compound early in the development process. nih.govsemanticscholar.org Various computational tools and models are available to predict the pharmacokinetic properties of molecules. nih.gov

Drug-Likeness and Bioactivity Score Assessments

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. One of the most well-known guidelines is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netbiointerfaceresearch.com Compounds that adhere to these rules are considered more likely to have good oral bioavailability.

Bioactivity scores are computational predictions of a compound's potential to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, and enzymes. researchgate.netjapsonline.com A higher bioactivity score suggests a greater probability of the compound being active against a particular target class. japsonline.commdpi.com For many indole derivatives, these scores are calculated to guide further experimental testing. researchgate.netjapsonline.com

Table 1: Representative Computational Predictions for Drug-Likeness and Bioactivity

| Parameter | Predicted Value Range for Similar Compounds | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five researchgate.netbiointerfaceresearch.com |

| logP | < 5 | Adherence to Lipinski's Rule of Five biointerfaceresearch.com |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five biointerfaceresearch.com |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five biointerfaceresearch.com |

| GPCR Ligand Score | Variable (e.g., -1.25 to 0.36) | Indicates potential activity at GPCRs researchgate.netmdpi.com |

| Ion Channel Modulator Score | Variable | Predicts interaction with ion channels japsonline.commdpi.com |

| Kinase Inhibitor Score | Variable | Suggests potential as a kinase inhibitor japsonline.commdpi.com |

| Bioavailability Score | ~0.55 | Indicates a 55% probability of good oral bioavailability in rats mdpi.com |

Prediction of Oral Bioavailability and Blood-Brain Barrier Permeability

Computational models can predict the likelihood of a compound being orally bioavailable and its ability to cross the blood-brain barrier (BBB). nih.govnih.gov Oral bioavailability is a critical factor for drugs intended for oral administration. mtu.edu Predictions are often based on a combination of physicochemical properties and structural features. mdpi.com

The ability of a compound to penetrate the BBB is crucial for drugs targeting the central nervous system (CNS). nih.govmdpi.com In silico models for BBB permeability often consider factors like molecular size, polarity (measured by the topological polar surface area or TPSA), and lipophilicity. researchgate.net For instance, indole alkaloids have been studied for their BBB permeability using in vitro models like the MDCK-pHaMDR cell monolayer, which can be correlated with computational predictions. nih.gov

Microsomal Stability Predictions

Microsomal stability is a measure of how quickly a compound is metabolized by liver enzymes, particularly cytochrome P450s. nih.gov Poor microsomal stability can lead to rapid clearance of the drug from the body, resulting in low bioavailability and a short duration of action. nih.govnih.gov Computational models can predict a compound's susceptibility to metabolism by identifying potential sites of metabolic attack. nih.gov For some indole series, microsomal stability has been a significant challenge, with potent compounds often showing poor stability. nih.gov These predictions are crucial for guiding medicinal chemistry efforts to improve the metabolic properties of lead compounds. nih.govnih.gov

Pre Clinical Biological Evaluation of 1h Indole, 3 2 Ethyl 5 Oxazolyl Analogues

In Vitro Screening Against Pathogens and Cell Lines

The initial phase of pre-clinical evaluation involves in vitro screening to determine the biological activity of the synthesized compounds against a variety of targets. This includes assessing their potential as antiviral, anticancer, antimicrobial, and anti-inflammatory agents.

Antiviral Activity (e.g., broad-spectrum, specific viral targets)

Derivatives of the indole (B1671886) scaffold have demonstrated notable antiviral properties against a range of viruses. For instance, certain water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters have been investigated for their effects on SARS-CoV-2. One such derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru This highlights the potential of specific indole analogues in combating viral infections.

Furthermore, other indole derivatives have shown activity against HIV. For example, (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate exhibited excellent anti-HIV activity with an EC₅₀ of 11 nM. nih.gov Similarly, N-m-nitrophenylsulfonyl-6-methyl-3-formylindole displayed significant anti-HIV-1 activity with an EC₅₀ value of 5.02 µM. nih.gov

In the context of the Dengue virus (DENV), an indole-type compound, identified through virtual screening, has shown promise. nih.gov Treatment with this compound at 50 µM resulted in a 70% reduction in the expression of the NS5 protein and a 1.7-fold decrease in viral RNA, suggesting its involvement in the replication and/or translation of the viral genome. nih.gov

Some indole derivatives have also been evaluated for their activity against the influenza A virus. Hydrochlorides of ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acids effectively suppressed influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures at micromolar concentrations.

| Compound/Derivative | Viral Target | Observed Activity |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of replication at 52.0 μM actanaturae.ru |

| (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate | HIV | EC₅₀ of 11 nM nih.gov |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | EC₅₀ of 5.02 µM nih.gov |

| Indole-type compound (M78) | Dengue virus (DENV-2) | 70% reduction in NS5 protein expression at 50 µM nih.gov |

| Ethyl esters of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acids | Influenza A (H3N2) | Effective suppression of replication at micromolar concentrations |

Anticancer Activity in Murine and Human Cancer Cell Lines (focus on cellular response and mechanism)

Indole derivatives are well-recognized for their anticancer potential, acting through various mechanisms. nih.gov A series of indole-based compounds, U1–6, were designed as Bcl-2 inhibitors and showed potent inhibitory activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a lung cancer cell line (A549) at sub-micromolar concentrations. nih.gov The most potent activity was observed against the MCF-7 cell line. nih.gov These compounds are believed to exert their anticancer effects through the dual inhibition of Bcl-2 and Mcl-1 proteins. nih.gov

Another study on indole-aryl amide derivatives revealed their cytotoxic effects against a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov Notably, compound 5 in this series demonstrated noteworthy selectivity towards HT29 cells, inducing cell cycle arrest in the G1 phase and promoting apoptosis, without affecting healthy human intestinal cells. nih.gov

Furthermore, 3-(hydroxyacetyl)indole and indole-3-carboxylic acid, isolated from the red alga Halymenia durvillei, exhibited moderate activity against the A549 lung cancer cell line, with inhibition percentages of 12.97% and 25.81%, respectively. elsevierpure.com

A series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were also synthesized and evaluated for their antiproliferative activities. Compounds 3c, f, g, k, r, and 3z displayed significant activity against all tested cancer cell lines. nih.gov Specifically, indolylquinazolinones 3b, 3e, and 3g showed a preferential suppression of the growth of rapidly dividing A549 cells compared to slower-growing non-tumor fibroblasts. nih.gov

The mechanism of action for many of these indole-based anticancer agents involves the inhibition of key signaling pathways. For instance, some indole derivatives act as dual inhibitors of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), which are crucial for tumor growth and angiogenesis. nih.gov Others have been identified as inhibitors of BRAFV600E, a mutated protein kinase found in various cancers. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity/Mechanism |

| Indole-based Bcl-2 inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Potent inhibitory activity at sub-micromolar IC₅₀ concentrations; dual inhibition of Bcl-2/Mcl-1 proteins. nih.gov |

| Indole-aryl amide derivative (Compound 5) | HT29 | Selective toxicity, cell cycle arrest in G1 phase, apoptosis induction. nih.gov |

| 3-(Hydroxyacetyl)indole | A549 | 12.97% inhibition. elsevierpure.com |

| Indole-3-carboxylic acid | A549 | 25.81% inhibition. elsevierpure.com |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives (3c, f, g, k, r, 3z) | Various cancer cell lines | Significant antiproliferative activities. nih.gov |

| Indolylquinazolinones (3b, 3e, 3g) | A549 | Preferential suppression of growth. nih.gov |

Antimicrobial Activity (e.g., antibacterial, antifungal)

The indole scaffold is also a source of potent antimicrobial agents. Various substituted indole derivatives have demonstrated a broad spectrum of activity against pathogenic bacteria and fungi. nih.gov For example, one study reported that indole-triazole derivatives showed promising antibacterial and antifungal activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Another series of novel substituted indole derivatives displayed maximum antibacterial inhibitory activity with MIC values in the range of 0.12–6.25 µg/mL against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov

Specifically against extensively drug-resistant Acinetobacter baumannii (XDRAB), indole derivatives such as 5-iodoindole, 3-methylindole, and 7-hydroxyindole (B18039) have shown potent antimicrobial and antibiofilm effects. nih.gov These compounds also exhibited synergistic antimicrobial activities when combined with conventional antibiotics like carbapenems. nih.gov

In the realm of antifungal activity, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and tested against several plant pathogenic fungi. mdpi.com Many of these compounds showed moderate to excellent antifungal activities. Notably, compound 3u, with I, Cl, or Br substituents, displayed remarkable and broad-spectrum antifungal activity, in some cases superior to commercial fungicides. mdpi.com

Furthermore, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been evaluated for their antimicrobial properties. 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) demonstrated a low MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives also showed moderate activity against Candida albicans. nih.gov

| Compound/Derivative | Pathogen(s) | Observed Activity (MIC) |

| Indole-triazole derivatives | Various bacteria and fungi | 3.125-50 µg/mL nih.gov |

| Substituted indole derivatives | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | 0.12–6.25 µg/mL nih.gov |

| 5-iodoindole, 3-methylindole, 7-hydroxyindole | Extensively drug-resistant A. baumannii | Potent antimicrobial and antibiofilm effects nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA | 0.98 μg/mL nih.gov |

| 3-indolyl-3-hydroxy oxindole derivative (3u) | R. solani and other plant pathogenic fungi | Superior to commercial fungicides in some cases mdpi.com |

Anti-inflammatory and Analgesic Potency in Cellular Assays

Indole derivatives have been investigated for their anti-inflammatory properties. In one study, synthetic indole derivatives were evaluated for their potential to mitigate inflammation. nih.gov Two compounds, 3a-II and 4a-II, emerged as the most potent, demonstrating significant anti-inflammatory, analgesic, and antipyretic activities. nih.gov

The anti-inflammatory mechanism of some indole derivatives involves the modulation of key inflammatory pathways. For instance, indole derivatives of ursolic acid were shown to be non-cytotoxic to RAW 264.7 macrophage cells and significantly reduced the levels of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced macrophages. chemrxiv.org These compounds also decreased the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10. chemrxiv.org Furthermore, they reduced the protein expression of iNOS and COX-2, and inhibited the generation of reactive oxygen species (ROS). chemrxiv.org Molecular docking studies suggest that these effects might be mediated through the NF-κB signaling pathway. chemrxiv.org

A series of 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles were synthesized and evaluated as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in the inflammatory cascade. One compound, 4bf, showed the highest potency with an IC₅₀ of 18.78 µg/ml. researchgate.net

| Compound/Derivative | Cellular/Enzymatic Target | Observed Anti-inflammatory Activity |

| Indole derivatives (3a-II and 4a-II) | In vivo models | Significant anti-inflammatory, analgesic, and antipyretic effects. nih.gov |

| Indole derivatives of ursolic acid | RAW 264.7 macrophages | Reduced NO, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); increased anti-inflammatory cytokine (IL-10); decreased iNOS, COX-2, and ROS. chemrxiv.org |

| 1H-(indole-5-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (4bf) | 5-lipoxygenase (5-LOX) | IC₅₀ of 18.78 µg/ml. researchgate.net |

Evaluation of Other Bioactivities (e.g., antitubercular, antimalarial)

The broad biological activity of indole derivatives extends to other significant diseases like tuberculosis. A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was synthesized and evaluated for their antimycobacterial potential. nih.gov The majority of these compounds exhibited notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains, with MIC values ranging from 0.25 to 16 μg/mL. nih.gov Compound 5e, with a 3,4-dichlorobenzyl substituent, was particularly active with an MIC of 0.25 μg/mL and also showed equipotent activity against drug-resistant M. tuberculosis strains. nih.gov

In Vivo Efficacy in Animal Models

While extensive in vitro data exists, information on the in vivo efficacy of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- and its direct analogues in animal models is less prevalent in the public domain. However, related indole derivatives have shown promise in in vivo studies. For instance, certain ethyl esters of 5-hydroxy-1H-indole-3-carboxylic acid derivatives demonstrated high in vivo efficacy in a mouse model of influenza pneumonia.

Furthermore, the anti-inflammatory indole derivatives 3a-II and 4a-II, which showed potent in vitro activity, were also found to be effective and non-toxic in albino mice models, demonstrating their gastroprotective potential against indomethacin-induced gastric ulcerations. nih.gov The antitubercular compound 5e, which was highly active in vitro, also demonstrated concentration-dependent bactericidal activity in a time-kill kinetic assay, a characteristic similar to first-line anti-TB drugs, and exhibited synergistic activity with Streptomycin, suggesting its potential for further in vivo evaluation. nih.gov

The anti-aging potential of 3-(hydroxyacetyl)indole and indole-3-carboxylic acid was evaluated in vivo using Caenorhabditis elegans. The survival rates were 12.62% for 3-(hydroxyacetyl)indole and 11.04% for indole-3-carboxylic acid, indicating a potential anti-aging effect. elsevierpure.com

Disease Progression in Rodent Models (without specific dosage details)

No studies were identified that investigated the efficacy of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- analogues in any rodent models of disease.

Pharmacokinetic Profiles in Animal Species

No data is available on the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- or its analogues in any animal species.

Derivatization Strategies and Lead Optimization for 1h Indole, 3 2 Ethyl 5 Oxazolyl

Rational Design Principles for Enhanced Activity and Selectivity

Rational drug design for derivatives of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is grounded in understanding its structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule—the indole (B1671886) core, the ethyl group, and the oxazole (B20620) ring—to probe interactions with its biological target. mdpi.comnih.gov

Indole Core Modifications: The indole nucleus is a prime site for modification. mdpi.com Research on related indole derivatives has shown that introducing substituents at various positions can significantly impact activity and selectivity. nih.govmdpi.com For instance, adding a chlorine atom at the 5-position of the indole ring has been shown to improve both the potency and cancer cell selectivity of some 3-heteroarylindoles. nih.gov Similarly, substituting at the N1 position of the indole can modulate activity; studies on other indole-based compounds revealed that N-substitutions can lead to potent and selective inhibitors for various targets. nih.gov

Ethyl Group Modifications: The ethyl group at the 2-position of the oxazole ring is another key point for derivatization. Its size, lipophilicity, and conformation can be altered to explore the binding pocket of the target protein. Modifications could include varying the alkyl chain length, introducing branching, or incorporating cyclic structures to enhance binding affinity and selectivity.

Oxazole Ring and Linkage: The oxazole ring itself is crucial for the compound's activity. Its electronic properties and ability to form hydrogen bonds are key determinants of target interaction. The linkage between the indole C3 position and the oxazole C5 position establishes a specific spatial arrangement of the two ring systems, which is critical for biological activity. Studies on similar 5-(3'-indolyl)oxazole structures highlight the importance of this particular linkage for antimicrobial activity. researchgate.net

A summary of rational design principles based on related indole-oxazole structures is presented below.

| Molecular Scaffold | Modification Strategy | Observed Outcome | Reference |

| 3-Heteroarylindole | Substitution at Indole C5-position (e.g., with Chlorine) | Improved potency and cancer cell selectivity. | nih.gov |

| Indole-based inhibitors | N-substitution on the indole ring. | Enhanced inhibitory potency. | nih.gov |

| 5-(3'-indolyl)oxazole | Maintaining the C3-C5 linkage. | Critical for antimicrobial activity. | researchgate.net |

Combinatorial Chemistry Libraries of Indole-Oxazole Derivatives

Combinatorial chemistry provides a powerful tool for rapidly generating large libraries of diverse analogs based on the 1H-Indole, 3-(2-ethyl-5-oxazolyl)- scaffold. nih.govnih.gov This high-throughput approach allows for the extensive exploration of the chemical space around the lead compound to identify derivatives with improved properties.

The synthesis of such libraries typically involves a multi-component reaction strategy where the core building blocks are varied. researchgate.net Key intermediates, such as substituted indoles and functionalized oxazoles, can be prepared and then combined to create a matrix of final products. nih.govnih.gov For example, a library could be generated by reacting a set of substituted 3-formylindoles with reagents that build the 2-ethyl-5-oxazolyl moiety, or by coupling various indoles with pre-formed oxazole building blocks. researchgate.netnih.gov

Common synthetic routes for creating indole derivatives include the Fischer indole synthesis, which can be adapted for library production. nih.gov Other methods, like the Vilsmeier-Haack and Knoevenagel reactions, are also employed to create key indole intermediates for library synthesis. nih.gov The resulting libraries can then be screened for biological activity, allowing for the rapid identification of structure-activity trends.

An example of a combinatorial approach could involve:

Varying Indole Substituents: Using a range of commercially available or synthesized indoles with different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at positions 4, 5, 6, and 7.

Modifying the Oxazole Moiety: Altering the substituent at the 2-position of the oxazole (e.g., replacing the ethyl group with other alkyl, aryl, or functionalized groups).

N1-Indole Derivatization: Introducing a variety of groups at the indole nitrogen to explore additional binding interactions. nih.gov

Bioisosteric Replacements to Modulate Potency and Metabolic Stability

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. cambridgemedchemconsulting.com For 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, bioisosteric replacements can be used to fine-tune potency, enhance metabolic stability, and improve pharmacokinetic profiles. researchgate.net

Metabolic Hotspots: The indole ring, particularly the C3 position, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com This can lead to the formation of metabolites with reduced activity or undesired properties. One strategy to block this metabolic pathway is to introduce electron-withdrawing groups on the indole ring, which can increase the half-life of the compound. nih.gov

Oxazole Ring Replacements: The oxazole ring can be replaced with other five-membered heterocycles to modulate electronic properties and metabolic stability. nih.gov

Thiazole (B1198619): Replacing the oxazole with a thiazole ring is a common bioisosteric switch. In some series of 3-heteroarylindoles, this replacement has been shown to enhance antiproliferative activity. nih.gov

Triazole or Oxadiazole: Scaffold-hopping from an oxazole to a 1,2,4-triazole (B32235) or a 1,3,4-oxadiazole (B1194373) has been shown to increase microsomal stability in other compound series. nih.gov

Indole Ring Bioisosteres: The indole core itself can be replaced by other bicyclic heterocycles, such as azaindoles or indazoles, to improve properties like solubility, metabolic stability, or target selectivity. researchgate.netnih.govbohrium.com For example, in the development of PI3Kδ inhibitors, bioisosteric replacement of an indole scaffold led to potent and selective compounds with favorable pharmacokinetic profiles. researchgate.netnih.govbohrium.com

The following table details potential bioisosteric replacements and their expected impact.

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Oxazole | Thiazole | Enhanced biological activity. | nih.gov |

| Oxazole | 1,3,4-Oxadiazole | Increased metabolic stability. | nih.gov |

| Indole | Azaindole, Indazole | Improved pharmacokinetic profiles, enhanced selectivity. | researchgate.netbohrium.com |

| Hydrogen (at metabolic site) | Deuterium | Decreased rate of metabolism (Kinetic Isotope Effect). | cambridgemedchemconsulting.com |

Design of Targeted Probes Based on 1H-Indole, 3-(2-ethyl-5-oxazolyl)-

Once a potent and selective derivative of 1H-Indole, 3-(2-ethyl-5-oxazolyl)- is identified, it can be converted into a targeted chemical probe. These probes are essential tools for studying the biological function, localization, and interactions of the target protein in a cellular environment.

Designing a probe involves attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a position on the molecule that does not interfere with its binding to the target. mdpi.com

Fluorescent Probes: A common strategy is to conjugate a fluorophore, like a nitrobenzoxadiazole (NBD) group, to the lead compound. This allows for the visualization of the target protein's localization within cells using fluorescence microscopy. The 2-phenylindol-3-ylglyoxylamide scaffold, for instance, has been successfully used to develop fluorescent probes for the translocator protein (TSPO). mdpi.com

Affinity-Based Probes: An affinity tag, such as biotin, can be incorporated. This allows for the isolation and identification of the target protein and its binding partners from cell lysates through affinity purification techniques.

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This enables irreversible labeling and facilitates the identification of the specific binding site.

The selection of the attachment point for the reporter tag is critical and is guided by the SAR data. Typically, a position on the scaffold that is tolerant to bulky substituents is chosen to ensure that the probe retains high affinity and selectivity for its target.

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies for Complex Indole-Oxazole Scaffolds

The efficient and versatile synthesis of complex molecular architectures is fundamental to drug discovery. For intricate indole-oxazole scaffolds like 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, future research will likely focus on the development of more advanced and efficient synthetic strategies.

Furthermore, the application of combinatorial chemistry and solid-phase synthesis presents a powerful approach for generating diverse libraries of 5-substituted oxazoles. nih.gov This methodology allows for the rapid diversification of the core scaffold, enabling the exploration of a wide range of functional groups at various positions on both the indole (B1671886) and oxazole (B20620) rings. nih.gov Such libraries are invaluable for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of lead compounds.

Future synthetic endeavors may also explore novel C-H activation and cross-coupling strategies to forge the indole-oxazole linkage directly, bypassing multi-step sequences and offering a more atom-economical route to these valuable compounds.

Integration of Artificial Intelligence and Machine Learning in Oxazolyl-Indole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery landscape, and the exploration of oxazolyl-indole compounds is no exception. researchgate.netnih.govresearchgate.net These computational tools can significantly accelerate the identification and optimization of novel drug candidates. cancer.govnih.gov

Key applications of AI and ML in this context include:

Target Identification: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which oxazolyl-indole derivatives may have a high binding affinity. nih.gov

Virtual Screening: High-throughput virtual screening, powered by ML models, can rapidly screen large compound libraries to identify potential hits with desired pharmacological profiles. nih.gov

De Novo Drug Design: Generative AI models can design novel oxazolyl-indole structures with optimized properties, such as enhanced efficacy and reduced toxicity.

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in clinical trials. researchgate.net

By leveraging the predictive power of AI, researchers can navigate the vast chemical space of oxazolyl-indoles more efficiently, focusing resources on the most promising candidates.

Exploration of Novel Biological Targets and Therapeutic Applications

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. nih.gov Derivatives of the indole nucleus have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net The combination with an oxazole moiety, another heterocycle of pharmacological importance, opens up new avenues for therapeutic intervention.

Recent studies on related indole-containing compounds have highlighted their potential as antiproliferative agents . nih.gov For instance, certain indole-thiazole derivatives, structurally similar to oxazoles, have demonstrated significant activity against leukemia and glioma cell lines. nih.gov The presence of a halogen, such as chlorine or bromine, on the indole ring has been shown to enhance the potency and selectivity of these compounds. nih.gov

Furthermore, in silico studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for oxindole (B195798) derivatives. nih.gov Although the initial compounds tested did not show potent inhibition, this finding points towards a promising direction for future optimization of oxazolyl-indole structures as potential anti-angiogenic agents for cancer therapy. nih.gov

The exploration of other potential targets, such as protein kinases, enzymes involved in inflammatory pathways, and microbial targets, will be a key focus of future research. The inherent versatility of the indole-oxazole scaffold makes it a fertile ground for the discovery of novel therapeutics for a range of diseases.

Translational Research Opportunities and Pre-clinical Development Pipelines

The journey from a promising hit compound to a clinically approved drug is a long and arduous one. For compounds like 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, the path forward will involve a robust pre-clinical development pipeline.

This process will entail:

Lead Optimization: Once a lead compound with desirable activity is identified, medicinal chemists will synthesize a series of analogues to systematically explore the structure-activity relationships. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

In Vitro and In Vivo Studies: Promising candidates will undergo extensive in vitro testing to confirm their mechanism of action and assess their effects on various cell lines. Subsequent in vivo studies in animal models will be crucial to evaluate the compound's efficacy, safety, and pharmacokinetic profile in a living organism.

Formulation Development: The development of a suitable formulation to ensure proper delivery and bioavailability of the drug candidate is another critical step in the pre-clinical phase.

Q & A

Q. What are the standard synthetic routes for 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or condensation reactions. For example, indole derivatives are often functionalized at the 3-position using oxazole precursors under reflux conditions. A common method involves reacting 1H-indole-3-carboxaldehyde with ethyl-substituted oxazole intermediates in the presence of ceric ammonium nitrate (CAN) and polyethylene glycol (PEG) at 80°C . Alternative routes utilize copper(I) iodide (CuI) as a catalyst in PEG-400:DMF solvent systems for click chemistry approaches, yielding products with ~30% efficiency . Optimization of solvent polarity (e.g., aqueous ethanol vs. PEG-DMF mixtures) and catalyst choice (CAN vs. CuI) significantly impacts reaction efficiency and purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1H and 13C NMR are essential for verifying substituent positions and stereochemistry. Key diagnostic signals include:

- 1H NMR : Aromatic protons in the indole ring (δ 6.60–8.62 ppm) and oxazole methyl/ethyl groups (δ 1.20–3.74 ppm) .

- 13C NMR : Carbon signals for the oxazole ring (δ 112–127 ppm) and indole backbone (δ 102–124 ppm) . High-resolution mass spectrometry (HRMS) is used to confirm molecular weight (e.g., m/z 335.1512 [M+H]+ in FAB-HRMS) .

Q. What initial biological screening models are used to evaluate its bioactivity?

Common assays include:

- Enzyme inhibition : 5-lipoxygenase (5-LOX) inhibition studies to assess anti-inflammatory potential, with IC50 values calculated via UV spectrophotometry .

- Antioxidant activity : DPPH radical scavenging assays, particularly for indole derivatives with hydroxyl or electron-donating groups .

Advanced Research Questions

Q. How do substituent modifications at the oxazole or indole moieties alter biological activity?

Substituents on the oxazole ring (e.g., ethyl, methyl, aryl groups) modulate electronic and steric effects, impacting enzyme binding. For example:

- Ethyl groups enhance hydrophobic interactions with 5-LOX, improving inhibitory activity .

- Electron-withdrawing groups (e.g., fluoro, nitro) on the indole ring reduce antioxidant efficacy but increase selectivity for kinase targets . Structure-activity relationship (SAR) studies using derivatives with varied substituents are critical for optimizing potency .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

Discrepancies may arise from differences in assay conditions (e.g., enzyme source, substrate concentration) or compound purity. Strategies include:

- Standardization : Use recombinant enzymes (e.g., human 5-LOX) and controlled substrate concentrations .

- Purity validation : Confirm compound integrity via HPLC (>95% purity) and NMR before testing .

- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) .

Q. What mechanistic insights explain its dual role as an enzyme inhibitor and pro-oxidant?

The indole-oxazole scaffold can act as a redox-active moiety. In 5-LOX inhibition, it chelates iron at the enzyme’s active site, blocking substrate oxidation . Conversely, under high oxidative stress, the compound may undergo single-electron transfer, generating reactive oxygen species (ROS) . Computational docking studies (e.g., AutoDock Vina) and electron paramagnetic resonance (EPR) can elucidate these dual mechanisms.

Methodological Challenges and Solutions

Q. What strategies improve the low yield of CuI-catalyzed synthetic routes?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .

- Catalyst loading : Increase CuI from 1.16 g to 1.5 g/mol to accelerate reaction kinetics .

- Workup modifications : Use silica gel chromatography instead of solvent extraction for higher purity .

Q. How can structural fidelity be ensured during scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.